molecular formula C24H21N3O4 B3012487 (Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid CAS No. 1001567-41-4

(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B3012487
CAS No.: 1001567-41-4
M. Wt: 415.449
InChI Key: VBUJKJRDVCHUOQ-ZHZULCJRSA-N
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Description

The compound (Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative characterized by:

  • A biphenyl-4-yl group at the 3-position of the pyrazole ring.
  • A (Z)-configured propenyl moiety at the 4-position, bearing cyano (-CN) and ethoxycarbonyl (-COOEt) groups.

This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic interactions (via biphenyl) and stereospecific binding (via (Z)-configuration) are critical.

Properties

IUPAC Name

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-2-31-24(30)20(15-25)14-21-16-27(13-12-22(28)29)26-23(21)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,14,16H,2,12-13H2,1H3,(H,28,29)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUJKJRDVCHUOQ-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)CCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)CCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C21H22N4O3
  • Molecular Weight : 378.43 g/mol

The presence of biphenyl and cyano groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

1. Anticancer Activity

  • Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of biphenyl compounds have been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest .

2. Anti-inflammatory Properties

  • The presence of cyano and ethoxy groups in the structure may contribute to anti-inflammatory effects. Studies on related compounds demonstrate their ability to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediators .

3. Antioxidant Effects

  • The compound's structure suggests possible antioxidant activity, which is crucial for mitigating oxidative stress in cells. Similar compounds have been documented to scavenge free radicals, thereby protecting cellular components from oxidative damage .

The biological activities of this compound can be attributed to several mechanisms:

Inhibition of Enzymatic Activity

  • Compounds with pyrazole moieties have been shown to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Modulation of Signaling Pathways

  • The compound may interact with key signaling pathways, including NF-kB and MAPK pathways, which are critical in regulating inflammation and cell survival .

Case Studies

StudyFindings
Fallarero et al. (2018) Investigated coumarin hybrids with similar structures; reported significant AChE inhibitory activity, suggesting potential neuroprotective effects .
Khoobi et al. (2019) Demonstrated that biphenyl derivatives exhibit dual inhibitory properties against AChE and BuChE, enhancing their potential in treating Alzheimer's disease .
Nam et al. (2020) Synthesized aminoalkyl coumarin hybrids; showed improved AChE inhibition compared to standard drugs, indicating structural importance in activity .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly in the development of anti-inflammatory and analgesic agents. The pyrazole ring is known for its biological activity, making it a suitable scaffold for drug design.

Case Study:
A study demonstrated that derivatives of pyrazole compounds showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of pain and inflammation. The biphenyl substitution enhances the lipophilicity and bioavailability of the compounds, leading to improved therapeutic effects .

Organic Synthesis

(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various coupling reactions makes it valuable in synthetic organic chemistry.

Synthesis Example:
The compound can be synthesized via a Knoevenagel condensation reaction, where it acts as an electrophile reacting with nucleophiles to form new carbon-carbon bonds. This reaction is catalyzed by copper salts under mild conditions, facilitating the formation of various derivatives .

Materials Science

Due to its unique structural properties, this compound can be utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The biphenyl group contributes to the electronic properties required for these applications.

Research Findings:
Research indicates that incorporating this compound into polymer matrices enhances the charge transport properties necessary for efficient light emission and energy conversion .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Implications

The compound is compared to its closest analog, 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid (CAS: 882224-10-4, referred to as Compound B in this article) .

Table 1: Structural and Physicochemical Comparison
Property Target Compound Compound B
Molecular Formula C24H21N3O4 C21H21N3O6
Molecular Weight (g/mol) 415.45 411.41
Key Substituents Biphenyl-4-yl 3,4-Dimethoxyphenyl
logP (Predicted) 3.5 2.8
Aqueous Solubility Low (~0.15 mg/mL) Moderate (~0.45 mg/mL)

Analysis of Substituent Effects

Biphenyl vs. Dimethoxyphenyl: The biphenyl group in the target compound increases hydrophobicity (higher logP), likely enhancing membrane permeability but reducing solubility.

(Z)-Configuration: Both compounds retain the (Z)-stereochemistry at the propenyl moiety, ensuring consistent spatial orientation of the cyano and ethoxycarbonyl groups. This configuration is critical for interactions with biological targets, as seen in studies comparing (Z) and (E) isomers of related compounds .

Propanoic Acid Chain: The shared propanoic acid moiety enables ionic interactions (e.g., with basic residues in enzymes), but steric effects from the biphenyl group in the target compound may reduce binding affinity compared to smaller substituents in analogs.

Research Findings and Functional Insights

  • Hydrophobicity and Bioavailability : The biphenyl group in the target compound may improve blood-brain barrier penetration compared to Compound B, which is hindered by polar methoxy groups .
  • Synthetic Accessibility : Analogous compounds are synthesized via Suzuki-Miyaura coupling for biphenyl incorporation or electrophilic substitution for methoxy groups, though yields vary with steric bulk .
  • Spectroscopic Validation: Structural assignments for such analogs rely on NMR (e.g., NOESY for stereochemistry) and optical rotation comparisons, as demonstrated in studies of scalarane terpenoids .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid?

  • Methodology : The compound is synthesized via multi-step organic reactions. Key steps include:

  • Pyrazole Core Formation : Cyclocondensation of hydrazines with β-keto esters or enones under acidic conditions .
  • Functionalization : Introduction of the biphenyl group via Suzuki coupling or direct arylation, followed by cyano-ethoxy substitution using acrylonitrile derivatives under controlled pH and temperature .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol or methanol) are critical for isolating the Z-isomer .

Q. How is the Z-configuration of the α,β-unsaturated cyano-ethoxy group confirmed experimentally?

  • Methodology :

  • NMR Spectroscopy : The coupling constant (JJ) between the α and β protons of the enone system (typically J=1012HzJ = 10-12 \, \text{Hz} for Z-configuration) is diagnostic .
  • IR Spectroscopy : Stretching frequencies for C=O (1702 cm1^{-1}) and C≡N (2220 cm1^{-1}) confirm electronic conjugation in the Z-isomer .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodology :

  • Cross-Validation : Combine 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC NMR to assign ambiguous proton-carbon correlations, particularly in crowded aromatic regions .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in methanol/water mixtures and analyzing dihedral angles .
  • Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra for the proposed Z-structure .

Q. What strategies improve regioselectivity in pyrazole ring substitution during synthesis?

  • Methodology :

  • Directed Metalation : Use directing groups (e.g., sulfonyl or carbonyl) to guide electrophilic substitution at the 4-position of the pyrazole ring .
  • Temperature Control : Lower reaction temperatures (–20°C to –15°C) minimize side reactions during diazomethane-mediated alkylation .
  • Lewis Acid Catalysis : Employ BF3_3-Et2_2O to stabilize intermediates and enhance selectivity for the Z-isomer .

Q. How can flow chemistry optimize the synthesis of intermediates like diphenyldiazomethane?

  • Methodology :

  • Continuous-Flow Reactors : Improve yield and safety by controlling exothermic oxidation steps (e.g., Omura-Sharma-Swern oxidation) in a microfluidic setup .
  • Design of Experiments (DoE) : Use statistical models to optimize parameters (residence time, reagent stoichiometry) for diazomethane generation .

Data Analysis and Mechanistic Questions

Q. What analytical techniques are recommended for assessing purity and stability of the compound under biological assay conditions?

  • Methodology :

  • HPLC-MS : Monitor degradation products in phosphate-buffered saline (pH 7.4) at 37°C over 24 hours .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability during lyophilization or storage .

Q. How do electronic effects of the biphenyl and cyano-ethoxy groups influence the compound’s bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents on the biphenyl ring and compare antimicrobial or enzyme inhibition profiles .
  • Molecular Docking : Map electrostatic interactions between the compound’s cyano group and target proteins (e.g., kinases) using AutoDock Vina .

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